3-(4-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine core.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of scalable reaction conditions, efficient catalysts, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can produce a variety of substituted thienopyrimidines.
Scientific Research Applications
5-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is explored for its electronic properties and potential use in organic semiconductors and optoelectronic devices.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
4-Methylphenyl Substituted Compounds: Molecules with similar substituents but different core structures.
Uniqueness
5-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific combination of the thieno[2,3-d]pyrimidine core and 4-methylphenyl substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H18N2OS |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H18N2OS/c1-14-3-7-16(8-4-14)11-23-13-22-20-19(21(23)24)18(12-25-20)17-9-5-15(2)6-10-17/h3-10,12-13H,11H2,1-2H3 |
InChI Key |
ODGBJYKXEREKME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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